An In-depth Technical Guide to the Chemical Structure of Nudicaulin A
An In-depth Technical Guide to the Chemical Structure of Nudicaulin A
For Researchers, Scientists, and Drug Development Professionals
Nudicaulin A, also referred to as Nudicaulin I, is a unique plant pigment responsible for the yellow coloration in the petals of species such as the Iceland poppy (Papaver nudicaule).[1][2][3] This document provides a comprehensive overview of its chemical structure, elucidated through extensive spectroscopic and synthetic efforts.
Core Chemical Structure
Nudicaulin A is classified as a flavoalkaloid, a specialized group of natural products characterized by a hybrid structure derived from both flavonoid and indole (B1671886) precursors.[1][4] The core aglycon (non-sugar) portion of Nudicaulin A possesses a complex pentacyclic indole alkaloid skeleton. Following structural revision, the definitive aglycon structure was identified as 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol.
Nudicaulin A is a glycosidic compound, meaning it has sugar molecules attached to its core structure. Specifically, carbohydrate units are linked to the aglycon through oxygen atoms. The absolute configuration of the two chiral centers in Nudicaulin A (Nudicaulin I) has been determined to be (3S,11R). It exists as one of a pair of diastereomers, the other being Nudicaulin II, which has the (3R,11S) configuration.
| Compound | Systematic Name of Aglycon | Absolute Configuration | Key Precursors |
| Nudicaulin A (I) | 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol | (3S,11R) | Pelargonidin (B1210327) glycoside, Indole |
Biosynthesis and Precursors
The biosynthesis of Nudicaulin A is a fascinating example of metabolic convergence, combining two distinct pathways. Isotopic labeling experiments have confirmed that the molecule is assembled from a pelargonidin glycoside (from the flavonoid pathway) and free indole (from the tryptophan/indole pathway). The final step involves a spontaneous, pH-dependent fusion of these two precursors.
The logical flow of the biosynthetic origin can be visualized as follows:
Caption: Biosynthetic pathway of Nudicaulin A.
Experimental Protocols for Structural Elucidation
The determination of Nudicaulin A's intricate structure relied on a combination of advanced analytical techniques.
1. Isolation and Purification:
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Extraction: Petals of P. nudicaule were extracted with solvents such as aqueous methanol (B129727) to isolate the pigments.
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Chromatography: High-Performance Liquid Chromatography (HPLC) was employed for the separation and purification of individual nudicaulin compounds from the crude extract.
2. Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR): A suite of NMR experiments was critical for determining the connectivity and stereochemistry of the molecule.
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¹H NMR and ¹³C NMR: Provided information on the proton and carbon environments.
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COSY (Correlation Spectroscopy): Established proton-proton couplings within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Identified long-range correlations between protons and carbons, which was essential for connecting the indole and flavonoid-derived substructures and for determining the attachment points of the sugar units.
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ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provided through-space correlations between protons, which was crucial for assigning the relative configuration of the diastereomers.
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Mass Spectrometry (MS):
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UPLC-HRMS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry): Used to determine the accurate molecular mass and elemental composition of nudicaulins and their biosynthetic intermediates.
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Circular Dichroism (CD) Spectroscopy:
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Experimental CD spectra were compared with quantum-chemical calculations to definitively assign the absolute configuration of the chiral centers.
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The experimental workflow for identifying the structure is outlined below:
Caption: Workflow for Nudicaulin A structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
